
Imidazole
Overview
Description
Imidazole is an organic compound with the formula C₃H₄N₂. It is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution. This compound is classified as an aromatic heterocycle and is known for its planar five-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is a key structural motif in many natural products, including the amino acid histidine and the related hormone histamine .
Preparation Methods
Imidazole can be synthesized through various methods. One of the earliest methods involves the reaction of glyoxal and formaldehyde in the presence of ammonia, a process first reported by Heinrich Debus in 1858 . Modern synthetic routes include the Van Leusen this compound synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes and amines . Industrial production often employs the Debus-Radziszewski method, which uses 1,2-diketones, aldehydes, and ammonia under acidic conditions .
Chemical Reactions Analysis
Formation of Imidazole
This compound can be formed through several synthetic routes. One method involves the reaction of glyoxal and formaldehyde in ammonia . A study investigated the formation mechanism of this compound in tropospheric aqueous phases, where glyoxal reacts with ammonia to form diimine, which then condenses with another glyoxal monomer to produce this compound .
The reaction of glyoxal (GLY) with ammonia (NH3) proceeds through several intermediates. Ammonia attacks the carbonyl carbon of GLY, forming an aminohydroxyacetaldehyde intermediate (IM1), with an energy barrier of 13.55 kcal/mol and an exothermic energy of -3.45 kcal/mol. Subsequent reactions lead to the formation of diimine, which then forms this compound. The formation of this compound and its derivatives can also occur through reactions with glyoxal, leading to compounds like N-glyoxal substituted hydrated 1H-imidazole-2-carbaldehyde (GHIC) .
Oxidation Reactions
This compound undergoes oxidation reactions with various atmospheric oxidants, including hydroxyl radicals (- OH) and ozone (O3) . These reactions are significant in atmospheric chemistry, influencing the compound's lifetime and contributing to the formation of secondary products .
Oxidation by Hydroxyl Radicals: The oxidation of this compound by - OH radicals can occur through - OH-addition to the carbon atoms or through hydrogen atom abstraction from N―H and C―H bonds. The - OH-addition channels are generally more favorable due to lower energy barriers . Studies have shown that - OH addition proceeds more rapidly than H-abstraction .
Oxidation by Ozone: this compound also reacts with ozone (O3) via O3 addition and hydrogen atom abstraction mechanisms. Ozone can attack the double bond of this compound through a Criegee-type mechanism. The reaction constants for this compound with O3 have been calculated, showing consistency with experimental studies .
Catalytic Reactions
This compound exhibits catalytic properties, particularly in biological systems where it is often found in the active sites of enzymes .
Mechanism of Catalysis: this compound can act as an acid, base, or nucleophilic catalyst. As an acid catalyst, protonated this compound facilitates the exit of RO- groups through hydrogen transfer. In its neutral form, it can act as a nucleophilic catalyst by attacking electrophilic centers, leading to the formation of phosphorylated or acylated intermediates .
Cholinesterase-like Activity: this compound and its derivatives possess cholinesterase-like properties, enhancing the hydrolysis of certain compounds .
Reactions with Chloramines
This compound can catalyze chlorination reactions with primary chloramines. Studies have explored the reaction between this compound and hypochlorous acid (HOCl), which results in the formation of N-chlorothis compound (ImCl) .
Rate Law: The rate law for the initial reaction between HOCl and this compound is given by: where and represent the total concentrations of this compound and hypochlorous acid, respectively, and k is the rate constant .
Atmospheric Oxidation Mechanism
The atmospheric oxidation mechanism of this compound initiated by hydroxyl radicals has been extensively studied using quantum chemistry calculations . These studies have shown that the primary step involves the addition of - OH to the this compound ring, forming hydroxyimidazolyl radical adducts .
Product Distribution: The oxidation of this compound can lead to various products, including 4H-imidazol-4-ol (4H-4ol) and N, N′-diformylformamidine (FMF). The yields of these products vary depending on the concentration of NO in the atmosphere .
Scientific Research Applications
Medicinal Applications
Imidazole and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:
- Baviskar et al. synthesized five this compound derivatives that showed potent catalytic inhibition of DNA, specifically targeting Topoisomerase IIR in kidney cancer cells, with one compound (C1) demonstrating an LC50 of 25 μM in HEK 293 cells .
- Dao et al. evaluated twenty-six synthesized this compound compounds, finding that compound C3 had significant inhibition against various cancer cell lines with high focal adhesion kinase (FAK) expression .
- Fan et al. discovered that compound C12 exhibited anti-proliferative activity against multiple cancer types, including breast and prostate cancers, through aurora kinase inhibition .
Anti-inflammatory Effects
This compound derivatives have also shown promise as anti-inflammatory agents:
- Nascimento et al. identified compound I33 as a potent inhibitor of NF-κB transcription factor transmigration, which is crucial in inflammatory responses .
Antimicrobial Properties
This compound compounds are widely recognized for their antimicrobial properties:
- Many this compound-based antifungal and antibacterial agents are utilized in clinical settings, contributing to the treatment of infections caused by fungi and bacteria .
Industrial Applications
In addition to their medicinal uses, this compound compounds find applications across various industries.
Corrosion Inhibition
This compound is employed as a corrosion inhibitor for metals such as copper:
- The compound effectively prevents copper corrosion in aqueous systems, maintaining the metal's conductivity . This application is particularly important in industries where copper is exposed to corrosive environments.
Chemical Synthesis
This compound plays a crucial role in chemical synthesis:
- N-acyl imidazoles are utilized in peptide synthesis and protein labeling due to their moderate reactivity and solubility in water. This property facilitates the chemical modification of proteins and RNAs, which is vital for biotechnological applications .
Summary of Key Findings
The following table summarizes notable findings regarding the applications of this compound:
Mechanism of Action
Imidazole exerts its effects through various mechanisms, depending on its specific derivative. For example, in antifungal drugs, this compound inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . In coordination chemistry, this compound acts as a ligand, forming stable complexes with metal ions .
Comparison with Similar Compounds
Biological Activity
Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its unique structure allows it to participate in a variety of biological activities, making it a significant pharmacophore in medicinal chemistry. This article explores the biological activities of this compound and its derivatives, focusing on their therapeutic potential, mechanisms of action, and relevant case studies.
Overview of Biological Activities
This compound and its derivatives have been extensively studied for their diverse biological activities, which include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antifungal
- Antitubercular
- Analgesic
- Neuroprotective
These activities stem from the ability of this compound compounds to interact with various biological targets, including enzymes, receptors, and nucleic acids.
Anticancer Activity
This compound derivatives have shown promising anticancer properties through various mechanisms:
- Inhibition of Topoisomerase II : Certain this compound compounds inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. For instance, compound C1 demonstrated significant potency against kidney cancer cells with an of 25 μM in HEK 293 cells .
- Induction of Apoptosis : Compounds such as IPM714 have been reported to trigger apoptosis in colorectal cancer cell lines (HCT116 and SW480) by inhibiting the PI3K/AKT/mTOR signaling pathway .
- Cell Cycle Arrest : Some this compound derivatives induce cell cycle arrest at specific phases, enhancing their anticancer efficacy. For example, this compound-chalcone derivatives exhibited G2/M phase arrest in A549 cells .
Antimicrobial Activity
This compound compounds exhibit significant antimicrobial properties against a variety of pathogens:
- A study reported the zone of inhibition for several this compound derivatives against bacteria such as E. coli and P. aeruginosa, as shown in Table 1 below:
Compound | Zone of Inhibition (mm) |
---|---|
5a | E. coli: 15 |
P. aeruginosa: 19 | |
B. subtilis: 21 | |
5b | E. coli: 11 |
P. aeruginosa: 9 | |
Streptomycin | E. coli: 28 |
This data highlights the effectiveness of this compound derivatives in combating bacterial infections .
Anti-inflammatory Activity
This compound derivatives also display notable anti-inflammatory effects:
- Compound I33 was identified as a potent inhibitor of NF-κB transcription factor activity, significantly reducing pro-inflammatory mediators and nitric oxide release in macrophage models .
Case Studies
Several studies illustrate the therapeutic potential of this compound compounds:
- Study on NF-κB Inhibition :
- Neuroprotection :
- Anticancer Research :
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for characterizing imidazole’s electronic structure and vibrational properties?
- Methodological Answer : Use a combination of infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations. IR spectroscopy identifies N–H stretching frequencies and hydrogen-bonding interactions in this compound clusters , while DFT (e.g., B3LYP/6-311++G(d,p)) models electronic properties and optimizes geometrical structures . Cross-validate experimental and computational results to resolve discrepancies in vibrational assignments .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for epoxy curing systems?
- Methodological Answer : Follow protocols for maleimide-imidazole addition reactions , using dimethylformamide (DMF) as a solvent and stoichiometric control to balance reactivity. Validate synthesis via NMR and FT-IR to confirm substitution patterns. Monitor curing kinetics using differential scanning calorimetry (DSC) to assess latency and curing activity .
Q. What are the standard protocols for determining this compound’s environmental toxicity and biodegradability?
- Methodological Answer : Conduct aquatic toxicity assays (e.g., LC50 for fish, EC50 for Daphnia and algae) under standardized OECD conditions. For biodegradability, use aerobic biodegradation tests (e.g., OECD 301B) to measure mineralization rates (~86% degradation under aerobic conditions) .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on this compound’s non-covalent interactions be resolved?
- Methodological Answer : Employ vibrational predissociation spectroscopy paired with ab initio molecular dynamics (AIMD) simulations. For example, argon-tagged this compound clusters reveal binding motifs dominated by induction vs. dispersion forces, which DFT may misrepresent without dispersion corrections . Use post-Hartree-Fock methods (e.g., MP2) for improved accuracy in van der Waals interactions .
Q. What strategies optimize this compound’s role in CO₂ capture systems under varying thermodynamic conditions?
- Methodological Answer : Develop a thermodynamic model integrating CO₂ solubility data, temperature, pressure, and this compound concentration. Use experimental datasets (e.g., CO₂ solubility in 20–60 wt% this compound solutions) to train machine learning models (e.g., Random Forest Regression) for predicting absorption efficiency . Validate with in situ Raman spectroscopy to track carbamate formation .
Q. How do competing parameters (pH, ionic strength, ligand concentration) influence this compound-based protein purification workflows?
- Methodological Answer : Apply central composite design (CCD) to optimize elution buffers. For example, a 2³ CCD revealed that this compound concentration (600 mM) is the dominant factor in eluting recombinant antigens from immobilized metal affinity chromatography (IMAC), while pH and NaCl had negligible effects . Validate via SDS-PAGE and Bradford assays .
Q. What computational frameworks best predict the oxidative reactivity of this compound ionic liquids with Fe(VI)?
- Methodological Answer : Combine Quantitative Structure-Activity Relationship (QSAR) models with DFT-derived descriptors (e.g., HOMO-LUMO gaps, Fukui indices). Train Random Forest Regression (RFR) models on experimental oxidation rates of 16 this compound ionic liquids to identify key electronic parameters (e.g., electron-donating substituents enhance reactivity) .
Q. Critical Analysis of Contradictions
- Spectroscopic vs. Computational Binding Motifs : IR data for this compound-Ar clusters show argon shifts from N–H docking (monomers) to π-system binding (trimers), a trend not fully captured by DFT without dispersion corrections .
- Elution Efficiency in IMAC : While this compound concentration drives elution, some studies report pH sensitivity in histidine-tagged proteins, conflicting with findings in . Reconcile by testing buffer compositions specific to protein isoelectric points.
Properties
IUPAC Name |
1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Record name | IMIDAZOLE | |
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Record name | imidazole | |
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Related CAS |
82370-43-2, 227760-40-9, Array | |
Record name | 1H-Imidazole, homopolymer | |
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Record name | 1H-Imidazole, dimer | |
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Record name | Imidazole | |
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DSSTOX Substance ID |
DTXSID2029616 | |
Record name | Imidazole | |
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Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
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Physical Description |
Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1H-Imidazole | |
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Record name | IMIDAZOLE | |
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Boiling Point |
257 °C, 268 °C | |
Record name | Imidazole | |
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Flash Point |
145 °C (293 °F) - closed cup, 145 °C c.c. | |
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Solubility |
Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |
Record name | Imidazole | |
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Density |
Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |
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Vapor Density |
Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |
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Color/Form |
Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |
CAS No. |
288-32-4 | |
Record name | Imidazole | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IMIDAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
89.52 °C, 90.5 °C, 89 °C | |
Record name | Imidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imidazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IMIDAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.